3-(2,5-Difluorophenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Difluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H8F2O It is characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)prop-2-en-1-ol typically involves the reaction of 2,5-difluorobenzaldehyde with propargyl alcohol under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a nucleophilic addition mechanism. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms under basic conditions.
Major Products Formed
Oxidation: 3-(2,5-Difluorophenyl)prop-2-enal or 3-(2,5-Difluorophenyl)prop-2-enoic acid.
Reduction: 3-(2,5-Difluorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Difluorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Difluorophenyl)prop-2-en-1-ol
- 3-(2,6-Difluorophenyl)prop-2-en-1-ol
- 3-(2,4-Difluorophenyl)prop-2-en-1-ol
Uniqueness
3-(2,5-Difluorophenyl)prop-2-en-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from other difluorophenyl derivatives .
Properties
Molecular Formula |
C9H8F2O |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
(E)-3-(2,5-difluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8F2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6,12H,5H2/b2-1+ |
InChI Key |
NOZCEBQQKKTOIV-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C/CO)F |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.